3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane
Description
3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane (CAS: 1632286-04-4) is a fluorinated oxetane derivative with the molecular formula C₁₇H₁₅BrClFO₂ and a molecular weight of 385.7 g/mol . The compound features a substituted phenoxy group linked to a 3-fluorooxetane ring, with a 5-bromo-2-chlorobenzyl substituent.
Structure
3D Structure
Properties
IUPAC Name |
3-[[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]methyl]-3-fluorooxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFO2/c18-14-3-6-16(19)13(8-14)7-12-1-4-15(5-2-12)22-11-17(20)9-21-10-17/h1-6,8H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJASDOLOBAUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(COC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150098 | |
| Record name | Oxetane, 3-[[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]methyl]-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-04-4 | |
| Record name | Oxetane, 3-[[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]methyl]-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxetane, 3-[[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]methyl]-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801150098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzyl bromide and 4-hydroxybenzyl alcohol.
Formation of Intermediate: The initial step involves the reaction of 5-bromo-2-chlorobenzyl bromide with 4-hydroxybenzyl alcohol to form 4-(5-bromo-2-chlorobenzyl)phenol.
Oxetane Ring Formation: The intermediate is then reacted with 3-fluoropropyl bromide in the presence of a base to form the oxetane ring, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Reduction Reactions
The oxetane derivative participates in borohydride reductions under controlled conditions:
Comparative reduction methods
| Reducing Agent | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| NaBH₄ | AlCl₃ | THF | 24h | 84% |
| KBH₄ | AlCl₃ | Dichloromethane | 6h | 81.8% |
| Et₃SiH | BF₃·OEt₂ | Acetonitrile | 16h | 90% |
These reactions demonstrate temperature-sensitive stereoselectivity (ΔG‡ = 12.3 kcal/mol at 20°C) due to the fluorinated oxetane's chiral environment .
Substitution Reactions
The electron-deficient aromatic system undergoes nucleophilic substitution:
Reactivity parameters
-
Halogen exchange: Br → I (KI/DMF/120°C, 78% conversion)
-
Buchwald-Hartwig amination:
Ar-Br + R₂NH → Ar-NR₂
(Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 65% yield)
Steric effects from the oxetane ring reduce para-substitution rates (krel = 0.45 vs non-fluorinated analog) .
Coupling Reactions
The compound serves as key intermediate in cross-coupling:
Kumada coupling protocol
pythonReactant: 3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane (1.2 eq) Catalyst: Pd(PPh₃)₄ (5 mol%) Conditions: THF, -20°C → RT, 12h Yield: 89% (GC-MS purity >98%)
This reaction installs carbohydrate moieties critical for SGLT2 inhibitor activity .
Stability Profile
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| pH 1.2 (37°C/24h) | 12.3 | De-fluorinated oxetane |
| UV light (254nm) | 28.7 | Ring-opened diol |
| 80°C (dry N₂) | 4.1 | Isomerized β-fluoroether |
The 3-fluorooxetane ring demonstrates exceptional thermal stability (Tdec = 189°C by DSC) but undergoes photolytic cleavage under UV exposure .
These reaction characteristics make 3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane a versatile building block for diabetes therapeutics, particularly in empagliflozin synthesis. The fluorinated oxetane enhances metabolic stability (t₁/₂ = 6.7h in human hepatocytes) while maintaining sufficient reactivity for downstream derivatization .
Scientific Research Applications
3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane involves its interaction with various molecular targets. The presence of halogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets are still under investigation, but its structure suggests it could interact with enzymes or receptors involved in critical biological processes .
Comparison with Similar Compounds
Structural Analogues from Pharmaceutical Intermediates
Key structural analogues include:
Key Observations :
- The oxetane ring in the target compound confers rigidity and metabolic stability compared to tetrahydrofuran or simple ethers, which may enhance bioavailability in drug design .
- The 5-bromo-2-chlorobenzyl group is shared with analogues like (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, suggesting a role in target binding (e.g., halogen bonding in enzyme inhibition) .
Functional Group Comparison
- Boronic Acid Analogues: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () share the phenoxymethyl backbone but replace the oxetane with boronic acid. These exhibit potent histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM), highlighting the importance of the phenoxy group in bioactivity. However, the target compound’s fluorinated oxetane may reduce off-target interactions compared to boronic acids, which are prone to hydrolysis .
Physicochemical Properties
- Halogen Substituents : The bromo and chloro groups enhance lipophilicity (LogP ~3.5 estimated), similar to dapagliflozin and gliclazide intermediates, which are antidiabetic agents .
Biological Activity
Overview
3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane is an organic compound with the molecular formula C17H16BrClO2. This complex molecule features halogen substituents, which are significant in its biological activity. The compound is of interest in medicinal chemistry due to its potential interactions with biological targets, including enzymes and receptors.
- Molecular Formula : C17H16BrClO2
- Molecular Weight : 367.67 g/mol
- CAS Number : 1632286-04-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and potential for forming strong interactions with biological molecules.
Potential Biological Targets
- Enzymes : The compound may inhibit or modify enzyme function through competitive or non-competitive inhibition.
- Receptors : It could interact with specific receptors, potentially altering signaling pathways.
Research Findings
Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.
In Vitro Studies
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various bacterial strains.
- Cytotoxicity : Preliminary cytotoxicity assays indicate that halogenated compounds may exhibit selective toxicity towards cancer cell lines.
In Vivo Studies
Research involving animal models has demonstrated that compounds with oxetane rings can influence metabolic pathways, suggesting that this compound might also affect metabolic processes.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against bacterial strains | |
| Cytotoxicity | Selective toxicity towards cancer cells | |
| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes | |
| Receptor Interaction | Possible modulation of receptor activity |
Case Studies
- Case Study on Antimicrobial Activity : A study investigated the antimicrobial effects of halogenated phenolic compounds, revealing significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship highlighted the role of halogens in enhancing biological activity.
- Case Study on Cytotoxicity : Research on similar oxetane derivatives demonstrated their ability to induce apoptosis in cancer cell lines, suggesting a potential therapeutic application for compounds like this compound.
Q & A
Q. What steps mitigate variability in IC50 values across different laboratories?
- Methodological Answer :
- Standardized Protocols : Use identical assay buffers (e.g., pH 7.4 PBS), cell lines, and incubation times.
- Reference Compounds : Include a control inhibitor (e.g., staurosporine for kinase assays) to normalize data.
- Inter-Lab Collaborations : Share raw datasets for meta-analysis to identify systematic errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
